molecular formula C16H24O2 B12742689 Madolin L CAS No. 265319-51-5

Madolin L

Cat. No.: B12742689
CAS No.: 265319-51-5
M. Wt: 248.36 g/mol
InChI Key: NJHOIWKUIZAKAD-XAKAHZIESA-N
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Preparation Methods

Madolin L can be synthesized through various synthetic routes. The primary method involves the extraction from the methanol extract of the root and stem of Aristolochia heterophylla Hemsl . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Madolin L undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Madolin L has various scientific research applications. In chemistry, it is used as a reference compound for the study of sesquiterpenes. In biology and medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Additionally, this compound is used in the industry for the development of new pharmaceuticals and natural product-based therapies .

Mechanism of Action

The mechanism of action of Madolin L involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other inflammatory mediators .

Comparison with Similar Compounds

Properties

CAS No.

265319-51-5

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(1E,3R,5E,9E)-3-methoxy-5,9-dimethylcyclododeca-1,5,9-triene-1-carbaldehyde

InChI

InChI=1S/C16H24O2/c1-13-6-4-8-14(2)10-16(18-3)11-15(12-17)9-5-7-13/h7-8,11-12,16H,4-6,9-10H2,1-3H3/b13-7+,14-8+,15-11+/t16-/m1/s1

InChI Key

NJHOIWKUIZAKAD-XAKAHZIESA-N

Isomeric SMILES

C/C/1=C\CC/C(=C\[C@@H](C/C(=C/CC1)/C)OC)/C=O

Canonical SMILES

CC1=CCCC(=CC(CC(=CCC1)C)OC)C=O

Origin of Product

United States

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